2-(2-溴苯基)-4'-氰基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

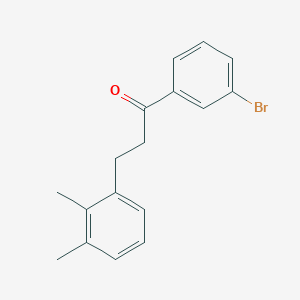

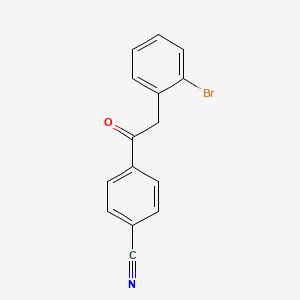

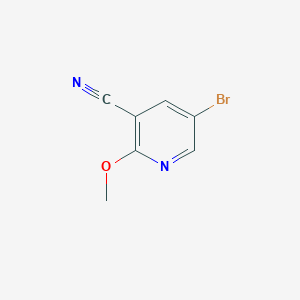

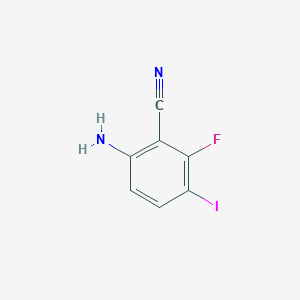

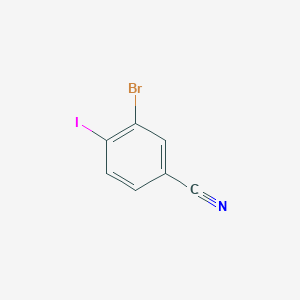

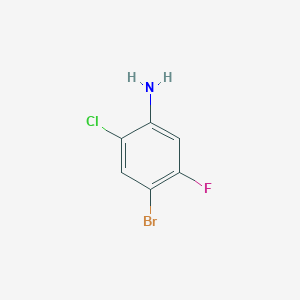

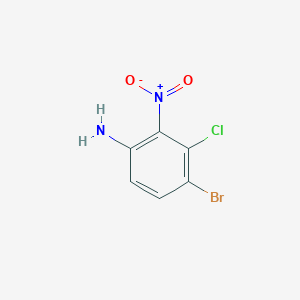

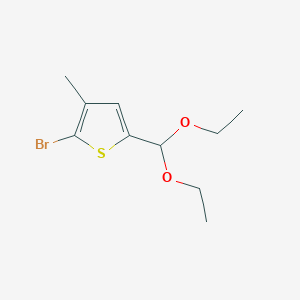

The compound of interest, 2-(2-Bromophenyl)-4'-cyanoacetophenone, is a brominated acetophenone derivative. Acetophenones are a class of organic compounds with a carbonyl group attached to a phenyl ring. The presence of a bromine atom and a cyano group in the compound suggests potential reactivity and applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized and investigated for their DNA cleaving activities . Similarly, 2-(4-hydroxybiphenyl-3-yl)-1H-indoles were synthesized from anilines and 5′-bromo-2′-hydroxyacetophenone using palladium-catalyzed indole cyclization . These methods could potentially be adapted for the synthesis of 2-(2-Bromophenyl)-4'-cyanoacetophenone by incorporating the appropriate cyano functional group.

Molecular Structure Analysis

The molecular structure of related bromoacetophenone compounds has been studied. For example, the crystal structure of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran shows the 4-bromophenyl ring slightly rotated out of the benzofuran plane . Although the structure of 2-(2-Bromophenyl)-4'-cyanoacetophenone is not directly reported, it can be inferred that the presence of substituents such as bromine and cyano groups would influence the molecular conformation and possibly the reactivity of the compound.

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in various chemical reactions. For instance, bromoacetophenone has been used as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with Glu-268 and Cys-302 residues . In another study, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones were oxygenated in the presence of a cobalt(II) Schiff base complex to yield benzodioxoles . These reactions demonstrate the reactivity of bromoacetophenone derivatives and suggest that 2-(2-Bromophenyl)-4'-cyanoacetophenone could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-cyanoacetophenone are not directly reported in the provided papers. However, the properties of bromoacetophenone derivatives can be somewhat predicted. For example, the presence of a bromine atom typically increases the molecular weight and density of the compound, while the cyano group could contribute to the compound's polarity and reactivity. The photoreactivity of 4'-bromoacetophenone analogs has been explored, indicating that such compounds can generate monophenyl radicals capable of hydrogen atom abstraction . This suggests that 2-(2-Bromophenyl)-4'-cyanoacetophenone may also exhibit similar photoreactivity, which could be relevant for applications in photochemistry.

科学研究应用

碳酸酐酶抑制性能

- 已合成溴苯衍生物,包括2-(2-溴苯基)-4'-氰基苯乙酮类似物,对人类细胞溶酶体碳酸酐酶II(hCA II)的抑制作用进行了评估。这些化合物显示出不同程度的抑制作用,表明它们有潜力作为治疗青光眼、癫痫和骨质疏松等疾病的新型药物候选物(Balaydın等,2012年)。

抗菌活性

- 卤代苯基-醋氧甲基衍生物,与2-(2-溴苯基)-4'-氰基苯乙酮密切相关,已在体外显示出对病原性酵母菌和霉菌的广谱活性,包括对氟康唑耐药菌株的活性。这表明它们有潜力作为一类新型抗真菌药物(Buchta et al., 2004)。

抗氧化活性

- 对溴苯衍生物的研究,包括类似于2-(2-溴苯基)-4'-氰基苯乙酮的化合物,已探索其抗氧化性能。这些化合物被发现具有低至中等的抗氧化活性,表明它们在对抗氧化应激方面具有潜在的用途(Brahmana et al., 2021)。

杂环化合物的合成

- 该化合物已被用作合成各种具有预期抗菌活性的杂环化合物的关键起始物质。这说明了它作为潜在生物活性分子合成中的多功能前体(El-Hashash et al., 2015)。

新型治疗剂

- 从溴苯化合物中衍生出的新型噻唑、噻吩、噻吩吡啶和噻吩吡啶衍生物含有对甲苯磺酰基,并显示出对肝癌和乳腺癌细胞系的潜在抗癌活性。这凸显了溴苯衍生物在新型癌症治疗开发中的潜力(Hessien et al., 2009)。

属性

IUPAC Name |

4-[2-(2-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFAQYYNUKYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642308 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-11-7 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)